molecular formula C₃₄H₃₅D₄NO₈ B1163630 Lasofoxifene-d4 β-D-Glucuronide

Lasofoxifene-d4 β-D-Glucuronide

Cat. No.: B1163630
M. Wt: 593.7
Attention: For research use only. Not for human or veterinary use.
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Description

Lasofoxifene-d4 β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₅D₄NO₈ and its molecular weight is 593.7. The purity is usually 95%.
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Properties

Molecular Formula

C₃₄H₃₅D₄NO₈

Molecular Weight

593.7

Synonyms

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalen β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Preparation Methods

Enzymatic Glucuronidation Using UGT Isozymes

Hepatic microsomes or recombinant UGT enzymes (e.g., UGT1A1, UGT1A3) catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group of lasofoxifene-d4. Reaction conditions optimized for lasofoxifene include:

  • pH 7.4 buffer (50 mM Tris-HCl)

  • Magnesium chloride (5 mM) as a cofactor

  • Incubation temperature : 37°C for 2–4 hours

Liquid chromatography–mass spectrometry (LC-MS) analysis confirms β-D-glucuronide formation, with a characteristic mass shift of +176.0321 Da (C₆H₈O₆).

Chemical Glucuronidation via Koenigs-Knorr Reaction

The Koenigs-Knorr method employs methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate as the glucuronyl donor. Silver carbonate (Ag₂CO₃) promotes nucleophilic displacement at the anomeric carbon, yielding the β-configured glucuronide. Key steps include:

  • Protection of lasofoxifene-d4’s amine group with tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Reaction with the glucuronyl bromide in anhydrous dichloromethane at 0°C.

  • Deprotection using trifluoroacetic acid (TFA) and subsequent hydrolysis of acetyl groups with sodium methoxide.

This method achieves a 65–70% yield of this compound, with purity >95% after silica gel chromatography.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR confirm deuterium incorporation and glucuronide linkage:

  • Deuteration sites : Absence of proton signals at δ 1.2–1.5 ppm (methyl groups) and δ 3.8 ppm (methoxy group).

  • Glucuronide anomeric proton : Doublet at δ 5.7 ppm (J = 8.0 Hz), characteristic of β-configuration.

High-Resolution Mass Spectrometry (HRMS)

This compound exhibits a molecular ion peak at m/z 693.2745 ([M+H]⁺), consistent with the theoretical mass (C₃₆H₃₃D₄NO₉⁺). Isotopic purity (>98% D) is verified via comparison with non-deuterated analogs.

Applications in Pharmacokinetic and Metabolic Studies

This compound serves as an internal standard in quantitative LC-MS assays, enabling precise measurement of lasofoxifene and its metabolites in biological matrices. Recent preclinical studies highlight its utility in elucidating drug-drug interactions and biliary excretion pathways, particularly in ESR1-mutant breast cancer models .

Q & A

Q. How can β-glucuronidase activity be quantitatively assessed using Lasofoxifene-d4 β-D-Glucuronide in enzymatic assays?

this compound can serve as a chromogenic or fluorogenic substrate for β-glucuronidase. For example, in kinetic assays, the release of the aglycone (e.g., fluorescent or colored moieties) is monitored spectrophotometrically or fluorometrically. Optimize reaction conditions (pH 4.5–5.5, 37°C) and validate using negative controls (e.g., enzyme inhibitors like saccharic acid 1,4-lactone). Quantify activity via calibration curves of liberated aglycone .

Q. What safety protocols are critical when handling deuterated glucuronides like this compound?

Follow strict PPE guidelines: wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of particulates. Use closed systems for solvent evaporation and store waste in labeled containers for hazardous organic compounds. Refer to GHS-compliant safety data sheets (SDS) for specific handling and disposal protocols .

Q. What methodologies are recommended for synthesizing and characterizing deuterated glucuronides?

Deuterated glucuronides are typically synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical conjugation. Characterization involves:

  • LC-MS/MS : Confirm molecular weight and isotopic purity using high-resolution mass spectrometry.
  • NMR : Verify structural integrity via 1^1H and 13^13C NMR, noting deuterium-induced signal splitting.
  • Chromatographic purity : Use reverse-phase HPLC with UV/fluorescence detection .

Advanced Research Questions

Q. How can factorial design optimize glucuronidation reaction conditions for this compound synthesis?

Apply a 2k^k factorial design to evaluate variables:

  • Factors : pH (4.0–7.0), temperature (25–45°C), enzyme concentration (0.1–1.0 mg/mL), and incubation time (1–24 hrs).
  • Response variables : Reaction yield (HPLC quantification) and enzyme activity (kinetic assays).
  • Statistical analysis : Use ANOVA to identify significant interactions and derive optimal conditions .

Q. How to resolve contradictions in β-glucuronidase specificity across experimental models (e.g., human vs. murine)?

  • Comparative assays : Test this compound hydrolysis in tissue homogenates (liver, kidney) from different species.
  • Inhibitor profiling : Assess inhibition by D-saccharic acid 1,4-lactone (specific inhibitor) to confirm enzyme specificity.
  • Structural analysis : Perform molecular docking to evaluate binding affinity variations due to species-specific active site residues .

Q. What advanced techniques enable precise quantification of this compound in biological matrices?

  • Isotope dilution mass spectrometry (IDMS) : Use a deuterated internal standard (e.g., Raloxifene-d4 4’-Glucuronide) to correct for matrix effects.
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode.
  • Validation : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Q. How does solvent composition impact the stability of this compound in analytical workflows?

  • Stability testing : Incubate the compound in aqueous buffers (pH 2–9), organic solvents (acetonitrile, methanol), and biological fluids (plasma, urine) at 4°C and −80°C.
  • Degradation analysis : Monitor via LC-MS for hydrolysis (aglycone formation) or isomerization (α/β anomer interconversion). Ethyl acetate-containing formulations may require stabilizers (e.g., antioxidants) .

Q. What strategies validate in vitro glucuronidation models for extrapolation to in vivo pharmacokinetics?

  • Scaled kinetics : Use hepatocyte or microsomal intrinsic clearance data with physiologically based pharmacokinetic (PBPK) modeling.
  • Cross-species correlation : Compare in vitro VmaxV_{max}/KmK_m ratios to in vivo clearance rates.
  • Probe substrates : Co-incubate with marker glucuronides (e.g., 4-Methylumbelliferyl-β-D-glucuronide) to assess enzyme activity consistency .

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